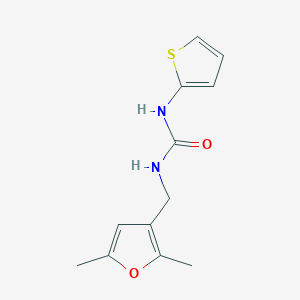

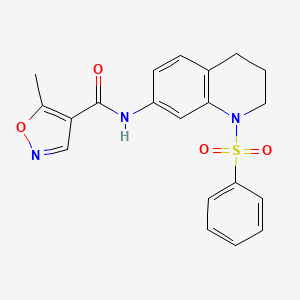

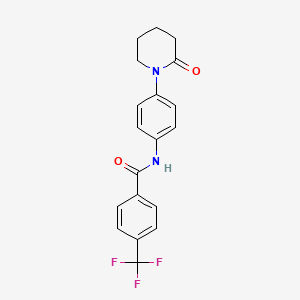

![molecular formula C17H19N3O3 B2496011 N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide CAS No. 1902931-97-8](/img/structure/B2496011.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as the one you mentioned, are used in various fields of medicine and pharmacy .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can produce quinoxaline .Molecular Structure Analysis

Quinoxaline is composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen .Chemical Reactions Analysis

The synthesis of quinoxalines has seen significant advancements, particularly in transition-metal-free conditions . A wide variety of substituents present on the alkenes ring can smoothly anticipate the reaction under this metal-free approach .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Applications De Recherche Scientifique

Antibacterial Agents

Compounds containing the 1,4-benzodioxane moiety have shown significant antibacterial activity . Specifically, they have been found to inhibit biofilm growth in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This suggests that these compounds could be developed into effective antibacterial agents.

Alzheimer’s Disease Treatment

Some derivatives of these compounds have been synthesized as potential therapeutic agents for Alzheimer’s disease . These compounds inhibit cholinesterase enzymes, which play a key role in the progression of Alzheimer’s disease .

Anti-Cancer Agents

Quinoxaline derivatives have been found to exhibit anti-cancer and anti-proliferative activities . They have been used in the design and development of numerous bioactive molecules .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These compounds have shown a wide range of physicochemical activities .

Electroluminescent Materials

Quinoxaline derivatives have also been used in the development of electroluminescent materials . These materials are used in a variety of applications, including light-emitting diodes (LEDs) and other electronic devices .

Organic Sensitizers for Solar Cell Applications

Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . These compounds can absorb light and convert it into electrical energy, making them useful in the development of solar cells .

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in a variety of fields, including telecommunications, data storage, and display technologies .

Anti-Inflammatory Agents

Compounds containing the 1,4-benzodioxane moiety have shown anti-inflammatory activity . This suggests that these compounds could be developed into effective anti-inflammatory agents .

Mécanisme D'action

Quinoxaline Derivatives

Quinoxaline derivatives, such as Quinoxaline 1,4-di-N-oxides (QdNO’s), have been used as potent drugs since the middle of the last century . They were initially used as food additives to improve animal growth, but their use as antibacterial agents led to an interest in investigating their mechanism of action . It was discovered that this heterocycle can cause DNA damage . Most of the research has been focused on studying their action as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents .

Benzodioxin Derivatives

Compounds containing a benzodioxin moiety have been synthesized as possible therapeutic agents for Alzheimer’s disease . The synthesis of these compounds often involves the reaction of 1,4-benzodioxane-6-amine with various halides . These compounds have been studied for their inhibitory activity on cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(11-1-3-13-14(9-11)19-6-5-18-13)20-12-2-4-15-16(10-12)23-8-7-22-15/h1,3,5-6,9,12,15-16H,2,4,7-8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORBSGJBOJTOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC4=NC=CN=C4C=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

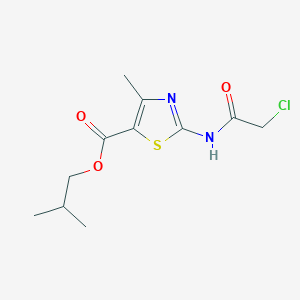

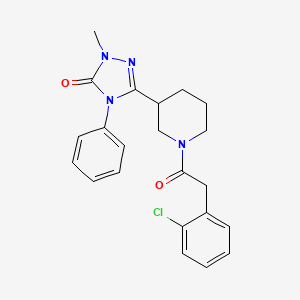

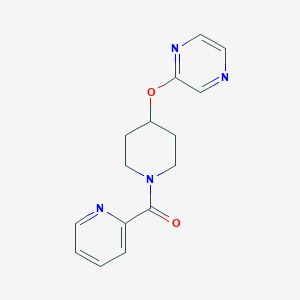

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)

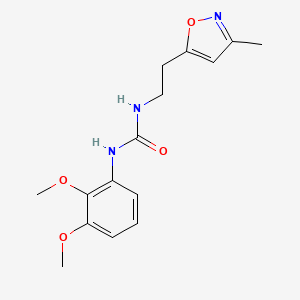

![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)

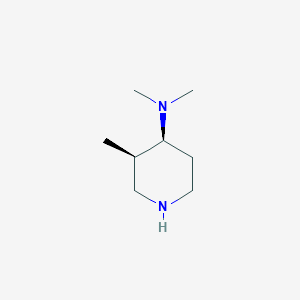

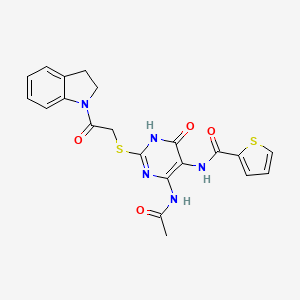

![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)